molecular formula C6H5NO2S B1337578 5-Formylthiophene-2-carboxamide CAS No. 59786-37-7

5-Formylthiophene-2-carboxamide

Cat. No.: B1337578
CAS No.: 59786-37-7
M. Wt: 155.18 g/mol
InChI Key: JWXPJTJEKZFENM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Formylthiophene-2-carboxamide is a thiophene derivative that has been studied for its potential use in environmental remediation . The primary target of this compound is Cr(VI) chromium ions in water . Chromium ions are a type of heavy metal that can be harmful to human health and the environment, even at extremely low concentrations .

Mode of Action

The mode of action of this compound involves its interaction with chromium ions. The compound is used as a grafted ligand on the surface of silica-coated iron oxide nanoparticles . The Vilsmeier−Haack reaction allows the formation of aldehyde groups in thiophene derivatives . These aldehyde groups in the thiophene derivatives react with amine groups on the surface of the nanoparticles, creating a binder known as Schifbase .

Biochemical Pathways

The biochemical pathways affected by this compound involve the adsorption of chromium ions from water. The compound is part of a composite material that includes iron oxide nanoparticles . These nanoparticles, when functionalized with the thiophene derivative, can adsorb chromium ions from water .

Pharmacokinetics

The compound’s ability to bind to chromium ions and facilitate their removal from water suggests that it may have favorable adsorption properties .

Result of Action

The result of the action of this compound is the removal of chromium ions from water. The compound’s high adsorption capacity at pH 6 was demonstrated in a study, with one of the synthesized composites showing an adsorption capacity of 15.53 mg/g .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound shows a high adsorption capacity for chromium ions at pH 6 . This suggests that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which allows the formation of aldehyde groups in thiophene derivatives . This reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Formylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Substituted thiophene derivatives with various functional groups.

    Nucleophilic Substitution: Thiophene derivatives with nucleophilic groups attached.

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-carbinol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formylthiophene-2-carboxamide is unique due to the presence of both an aldehyde and an amide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-formylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXPJTJEKZFENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483947
Record name 5-formylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-37-7
Record name 5-Formyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59786-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-formylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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